

# Preclinical Evaluation of $^{11}\text{C}$ -BMT-136088: A Technical Overview of Dosimetry and Biodistribution

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## Compound of Interest

Compound Name: BMT-136088

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This technical guide provides an in-depth summary of the preclinical dosimetry and biodistribution of  $^{11}\text{C}$ -**BMT-136088**, a promising radioligand for positron emission tomography (PET) imaging of the lysophosphatidic acid receptor type 1 (LPA1). The data presented here is crucial for the further development and clinical translation of this tracer for studying diseases like idiopathic pulmonary fibrosis.[1]

## Introduction

$^{11}\text{C}$ -**BMT-136088** is a potent and selective antagonist of the LPA1 receptor.[2] The LPA1 receptor is implicated in various cellular processes, including cell proliferation and migration, and plays a significant role in the pathogenesis of fibrotic diseases.[1] This makes it a key target for both therapeutic intervention and in vivo imaging. This document outlines the key findings from preclinical studies in rhesus monkeys, focusing on the quantitative biodistribution, dosimetry, and the experimental protocols utilized.

## Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of  $^{11}\text{C}$ -**BMT-136088** in rhesus monkeys.

**Table 1: Biodistribution of <sup>11</sup>C-BMT-136088 in Rhesus Monkey Lungs**

Parameter	Analysis Method	Value (mL plasma/g tissue)	Number of Subjects (n)
Baseline Volume of Distribution (VT)	Multilinear Analysis 1 (MA1)	1.83 ± 0.16	5
Baseline Volume of Distribution (VT)	Equilibrium Analysis (EA)	2.1 ± 0.55	7
Nondisplaceable Volume of Distribution (VND)	Self-Saturation Study	0.9 ± 0.08	-

Data sourced from Gallezot et al., J Nucl Med.[\[1\]](#)

**Table 2: In Vivo Pharmacological Parameters of <sup>11</sup>C-BMT-136088**

Parameter	Value
Nondisplaceable Binding Potential (BPND)	1.1 ± 0.14
Unlabeled Drug Dose for 50% Reduction (ID50)	73 ± 30 nmol/kg
Plasma Concentration for 50% Reduction (IC50)	28 ± 12 nM
Plasma Free Fraction	0.2%
In Vivo Dissociation Constant (KD)	55 pM

Data sourced from Gallezot et al., J Nucl Med.[\[1\]](#)

**Table 3: Radiation Dosimetry Estimates for <sup>11</sup>C-BMT-136088 (Extrapolated to Humans)**

Organ	Absorbed Dose ( $\mu\text{Sv}/\text{MBq}$ ) - Male	Absorbed Dose ( $\mu\text{Sv}/\text{MBq}$ ) - Female
Liver	$43.1 \pm 4.9$	$68.9 \pm 9.4$
Effective Dose Equivalent	$6.9 \pm 0.6$	$8.7 \pm 0.6$

The liver received the highest organ dose. Data sourced from Gallezot et al., J Nucl Med.[1]

## Experimental Protocols

The preclinical evaluation of  $^{11}\text{C}$ -**BMT-136088** in rhesus monkeys involved three main experimental parts: test-retest scans, a self-saturation study, and a dosimetry study.[1]

## Animal Model

All experiments were conducted in rhesus monkeys in accordance with institutional animal care and use committee guidelines.[2]

## Radiotracer Administration and Imaging

For the test-retest and self-saturation studies,  $^{11}\text{C}$ -**BMT-136088** was administered using a bolus-plus-infusion protocol to achieve steady-state concentrations.[1][3] PET imaging was performed, and the arterial input function was measured to allow for kinetic modeling.[1] For the dosimetry study, the radiotracer was administered as a 1-minute bolus.[2]

## Test-Retest Scans

To assess the reproducibility of the measurements, animals underwent two PET scans on the same day, separated by approximately 4 hours.[1][3] The tracer volume of distribution (VT) was estimated using multilinear analysis 1 (MA1) or equilibrium analysis (EA).[1]

## Self-Saturation Study

To determine the in vivo dissociation constant (KD), nondisplaceable volume of distribution (VND), and nondisplaceable binding potential (BPND), a self-saturation study was performed. [1][3] This involved co-infusion of  $^{11}\text{C}$ -**BMT-136088** with increasing doses of unlabeled **BMT-136088**. [1]

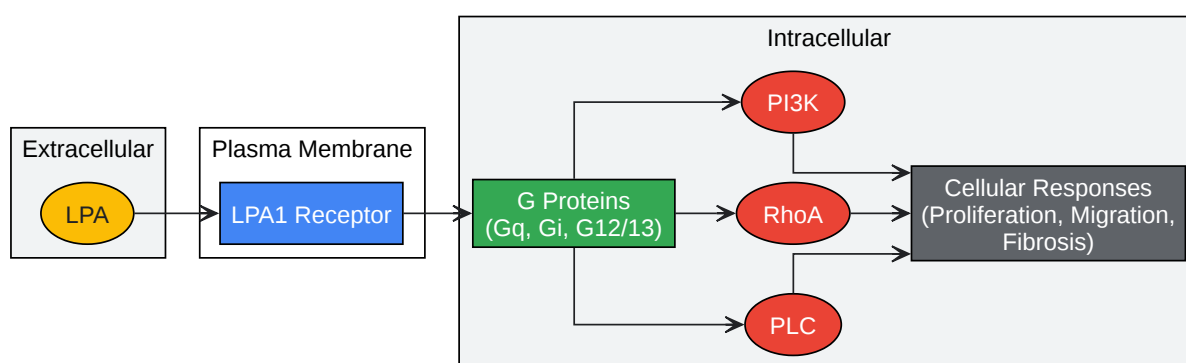
## Dosimetry Study

For the dosimetry study, whole-body PET scans were acquired for approximately 2 hours after a bolus injection of  $^{11}\text{C}$ -**BMT-136088**.<sup>[2]</sup> The resulting data was used to calculate the radiation-absorbed doses for various organs, which were then extrapolated to estimate the effective dose in human phantoms.<sup>[1]</sup>

## Visualizations

### LPA1 Signaling Pathway

The following diagram illustrates the signaling pathway of the lysophosphatidic acid receptor type 1 (LPA1), the target of  $^{11}\text{C}$ -**BMT-136088**.

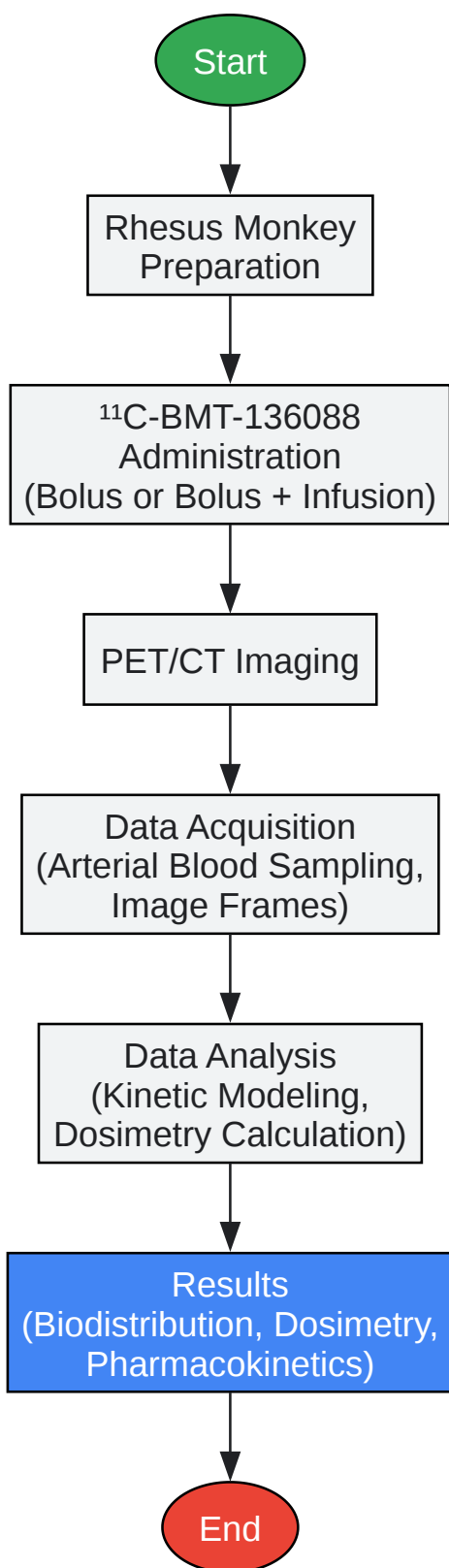


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Caption: LPA1 receptor signaling cascade.

## Experimental Workflow for Preclinical PET Studies

This diagram outlines the general workflow for the preclinical PET imaging studies of  $^{11}\text{C}$ -**BMT-136088**.



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Caption: Preclinical PET imaging workflow.

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